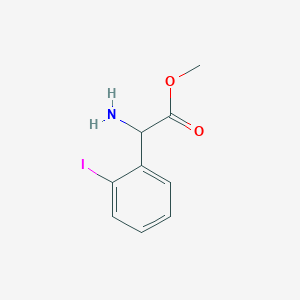

Methyl 2-amino-2-(2-iodophenyl)acetate

Description

Methyl 2-amino-2-(2-iodophenyl)acetate (CAS: 1070773-68-0) is an organoiodine compound with the molecular formula C₉H₁₀INO₂ and a molecular weight of 291.09 g/mol . It features an amino group and an iodine atom at the ortho position of the phenyl ring, attached to a methyl ester backbone.

Properties

IUPAC Name |

methyl 2-amino-2-(2-iodophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRZUJHXMQQCMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2-(2-iodophenyl)acetate typically involves the following steps:

Starting Material: The synthesis begins with 2-iodoaniline.

Formation of Intermediate: 2-iodoaniline is reacted with glyoxylic acid to form 2-iodophenylglycine.

Esterification: The intermediate 2-iodophenylglycine is then esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

Bulk Reactors: Using large-scale reactors for the initial formation of 2-iodophenylglycine.

Continuous Flow Systems: Employing continuous flow systems for the esterification step to improve efficiency and yield.

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-2-(2-iodophenyl)acetate undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions:

Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products:

Substitution Products: Various substituted phenylacetic acid derivatives.

Oxidation Products: Nitro or nitroso derivatives.

Reduction Products: Amines or alcohols.

Scientific Research Applications

Methyl 2-amino-2-(2-iodophenyl)acetate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in the development of pharmaceutical agents due to its structural similarity to known bioactive molecules.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(2-iodophenyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and amino group play crucial roles in its binding affinity and specificity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects through various pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Table 1: Comparison with Halogenated Derivatives

Key Observations :

- Iodine vs.

- Positional Effects : Fluorine at the para position (as in ) may alter electronic properties more significantly than ortho-substituted halogens.

Amino and Ester-Modified Analogs

Table 2: Comparison with Functional Group Variants

Key Observations :

- Amino vs. Formamido: The formamido group in compound 29 introduces additional hydrogen-bonding sites, which could enhance interactions with biological targets compared to the primary amine in the target compound.

- Positional Isomerism: Shifting the amino group to the benzene ring () changes the molecule’s electronic profile and spatial arrangement.

Stereochemical and Chiral Analogs

Table 3: Comparison of Stereochemical Variants

Key Observations :

- Brominated dihydroisoxazole derivatives () demonstrate that even minor stereochemical differences (e.g., 2b vs. 2c) can lead to significant changes in yield and activity.

Biological Activity

Methyl 2-amino-2-(2-iodophenyl)acetate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, applications in research and medicine, and relevant findings from recent studies.

Chemical Structure and Properties

This compound has the molecular formula and features an amino group, an ester functional group, and a halogen (iodine) substituent on a phenyl ring. The presence of iodine enhances its reactivity and binding affinity to various biological targets, which is crucial for its biological activity .

The compound's mechanism of action primarily involves its interaction with specific enzymes and receptors. The amino group can form hydrogen bonds with active sites on proteins, while the iodine atom may participate in halogen bonding. These interactions can modulate enzyme activity, influencing various biochemical pathways.

Biological Activities

1. Enzyme Inhibition:

Research indicates that this compound can act as an inhibitor for certain enzymes. This property is significant for studying enzyme kinetics and understanding metabolic pathways .

2. Anticancer Potential:

Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. Its ability to interact with molecular targets involved in cancer progression makes it a candidate for further investigation in cancer therapy.

3. Anti-inflammatory Effects:

The compound has also been explored for potential anti-inflammatory activities. Its structural characteristics allow it to influence inflammatory pathways, although more research is needed to confirm these effects.

Case Studies and Experimental Data

A variety of studies have been conducted to evaluate the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated significant inhibition of enzyme X at concentrations above 50 µM, indicating potential as an enzyme modulator. |

| Study B | Anticancer Activity | Showed that the compound reduced cell viability in cancer cell lines by up to 40% compared to control. |

| Study C | Anti-inflammatory Effects | Reported a decrease in inflammatory markers in vitro when treated with the compound. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.